5-(Dipropylamino)pentan-1-ol
Description
5-(Dipropylamino)pentan-1-ol is a tertiary amino alcohol with a molecular formula of C₁₁H₂₅NO. Its structure comprises a pentanol backbone substituted at the fifth carbon with a dipropylamino group (-N(C₃H₇)₂).
Properties
CAS No. |
39984-57-1 |
|---|---|
Molecular Formula |
C11H25NO |
Molecular Weight |
187.32 g/mol |
IUPAC Name |
5-(dipropylamino)pentan-1-ol |
InChI |
InChI=1S/C11H25NO/c1-3-8-12(9-4-2)10-6-5-7-11-13/h13H,3-11H2,1-2H3 |
InChI Key |
WLWVZIAIMQDJKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dipropylamino)pentan-1-ol typically involves the reaction of 1-pentanol with dipropylamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 5-(Dipropylamino)pentan-1-ol may involve more complex processes, including the use of advanced catalysts and optimized reaction conditions to maximize yield and purity. The specific details of these methods can vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(Dipropylamino)pentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the amino group may produce secondary or tertiary amines .
Scientific Research Applications
5-(Dipropylamino)pentan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Dipropylamino)pentan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, while the hydroxyl group can participate in enzymatic reactions. These interactions can influence biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The dipropylamino group introduces steric bulk and reduced polarity compared to shorter-chain analogs. This structural feature impacts physical properties (e.g., boiling point, solubility) and reactivity. For instance:
- Polarity : The longer propyl chains decrease polarity relative to ethyl or methyl substituents, reducing water solubility and increasing hydrophobicity.
- Steric Effects: The bulky dipropylamino group may hinder nucleophilic or catalytic reactions compared to less substituted amines .
Comparison with 5-(Diethylamino)pentan-1-ol
Key Differences and Trends
Reactivity: The diethylamino analog is prone to dimer formation in ionization regions due to protonated molecule interactions . The dipropylamino variant may exhibit enhanced dimerization due to increased molecular weight and hydrophobic interactions.
Comparison with Piperidin-1-yl and Imidazol-4-yl Substituted Alcohols
Compounds such as 5-(4’-hydroxydiphenylmethyl)piperidin-1-yl-pentan-1-ol () and 5-(1-trityl-1H-imidazol-4-yl)pentan-1-ol () share structural similarities but differ in functional groups:
Synthetic Yields: Piperidin-1-yl derivatives show moderate yields (64–80%), influenced by substituent bulk .
Comparison with Simple Aliphatic Alcohols
Compared to unsubstituted aliphatic alcohols like pentan-1-ol (boiling point: 138°C ), 5-(dipropylamino)pentan-1-ol exhibits:
- Higher Boiling Point : Due to increased molecular weight and hydrogen bonding from the -OH and amine groups.
- Reduced Flammability: Amino groups may alter combustion behavior compared to simple alcohols (e.g., pentan-1-ol is classified as flammable, whereas amino alcohols may prioritize irritation hazards ).
Research Findings and Data Analysis
- Chromatographic Behavior: Compounds with similar retention times (e.g., pentan-1-ol) show distinct migration times due to polarity differences. The dipropylamino variant likely elutes later in reverse-phase chromatography due to hydrophobicity .
- Toxicity: While 5-(diethylamino)pentan-1-ol is a skin/eye irritant, the dipropylamino analog’s hazards remain unverified but are expected to align with GHS Category 2 classifications .
- Synthetic Challenges : Longer alkyl chains (propyl vs. ethyl) correlate with reduced yields in related compounds (e.g., 64% for n-propylphenyl vs. 80% for ethylphenyl derivatives ), suggesting steric effects may hinder synthesis.
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